molecular formula C12H13N3O3 B2465320 N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 886900-13-6

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2465320
CAS No.: 886900-13-6
M. Wt: 247.254
InChI Key: BJPPAGALAZEXBC-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is an organic compound with a complex structure that includes both a cyanophenyl group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at low temperatures to prevent side reactions.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N1-(2-cyanophenyl)-N2-(3-oxopropyl)oxalamide.

    Reduction: Formation of N1-(2-aminophenyl)-N2-(3-hydroxypropyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the hydroxypropyl group can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(3-hydroxyethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(3-hydroxybutyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)malonamide

Uniqueness

N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group provides enhanced solubility, while the cyanophenyl group offers potential for various chemical modifications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPPAGALAZEXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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